molecular formula C8H8BrIO B14763738 1-Bromo-4-iodo-2-methoxy-3-methylbenzene

1-Bromo-4-iodo-2-methoxy-3-methylbenzene

Cat. No.: B14763738
M. Wt: 326.96 g/mol
InChI Key: LDDKXQJMFAZNSO-UHFFFAOYSA-N
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Description

1-Bromo-4-iodo-2-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H8BrIO. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, methoxy, and methyl groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-iodo-2-methoxy-3-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-iodo-2-methoxy-3-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The bromine or iodine atoms can be reduced to form the corresponding hydrogenated compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents such as ethanol or water.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Substitution: Formation of compounds with different functional groups replacing bromine or iodine.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

1-Bromo-4-iodo-2-methoxy-3-methylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-iodo-2-methoxy-3-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s electrophilic nature allows it to react with nucleophiles, forming covalent bonds and modifying the structure of target molecules. This reactivity is crucial in its applications in organic synthesis and chemical research.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-iodo-4-methoxy-2-methylbenzene
  • 1-Bromo-2-iodo-3-methoxy-4-methylbenzene
  • 1-Bromo-4-iodo-2-methylbenzene

Uniqueness

1-Bromo-4-iodo-2-methoxy-3-methylbenzene is unique due to the specific arrangement of its substituents on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. The presence of both bromine and iodine atoms provides versatility in substitution reactions, while the methoxy and methyl groups contribute to its stability and solubility in organic solvents.

Properties

Molecular Formula

C8H8BrIO

Molecular Weight

326.96 g/mol

IUPAC Name

1-bromo-4-iodo-2-methoxy-3-methylbenzene

InChI

InChI=1S/C8H8BrIO/c1-5-7(10)4-3-6(9)8(5)11-2/h3-4H,1-2H3

InChI Key

LDDKXQJMFAZNSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)Br)I

Origin of Product

United States

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